N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
Brand Name: Vulcanchem
CAS No.: 1071360-60-5
VCID: VC15191792
InChI: InChI=1S/C25H21N3O5/c1-16-2-4-17(5-3-16)24-27-25(33-28-24)18-6-9-20(10-7-18)32-15-23(29)26-19-8-11-21-22(14-19)31-13-12-30-21/h2-11,14H,12-13,15H2,1H3,(H,26,29)
SMILES:
Molecular Formula: C25H21N3O5
Molecular Weight: 443.5 g/mol

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

CAS No.: 1071360-60-5

Cat. No.: VC15191792

Molecular Formula: C25H21N3O5

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide - 1071360-60-5

Specification

CAS No. 1071360-60-5
Molecular Formula C25H21N3O5
Molecular Weight 443.5 g/mol
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Standard InChI InChI=1S/C25H21N3O5/c1-16-2-4-17(5-3-16)24-27-25(33-28-24)18-6-9-20(10-7-18)32-15-23(29)26-19-8-11-21-22(14-19)31-13-12-30-21/h2-11,14H,12-13,15H2,1H3,(H,26,29)
Standard InChI Key QYPCVLYKGRWXSJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCCO5

Introduction

Structural and Electronic Characteristics

Core Scaffold Analysis

The compound features a 2,3-dihydro-1,4-benzodioxin group fused to a phenoxyacetamide backbone, with a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl substituent at the para position of the phenoxy ring. The benzodioxin moiety contributes electron-rich aromaticity, while the oxadiazole ring introduces a planar, heterocyclic system capable of hydrogen bonding and π-π interactions .

Benzodioxin Contribution

The 1,4-benzodioxin system is known for enhancing metabolic stability and bioavailability in drug candidates due to its resistance to oxidative degradation . Its dihydro configuration further reduces conformational flexibility, potentially improving target selectivity.

Oxadiazole Functionality

1,2,4-Oxadiazoles are celebrated in medicinal chemistry as bioisosteres for esters and carbamates, offering improved hydrolytic stability. The 4-methylphenyl substitution at the 3-position of the oxadiazole ring introduces hydrophobic character, which may enhance membrane permeability .

Synthetic Pathways and Reactivity

Retrosynthetic Considerations

The synthesis of this compound likely involves sequential coupling reactions:

  • Oxadiazole Formation: Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions.

  • Etherification: Nucleophilic aromatic substitution between a phenol derivative and a halogenated acetamide intermediate.

  • Benzodioxin Integration: Ring-closing via Williamson ether synthesis using catechol derivatives and dihaloethanes.

Key Synthetic Challenges

  • Regioselectivity: Ensuring proper orientation during oxadiazole cyclization to avoid isomeric byproducts.

  • Steric Hindrance: Bulky substituents on the phenoxy ring may impede coupling efficiency, necessitating high-temperature or microwave-assisted conditions .

Physicochemical Profiling

Predicted Properties

PropertyValue/Description
Molecular Weight429.48 g/mol
logP (Partition Coeff.)~3.8 (estimated via fragment-based methods)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (2 ether O, 1 amide O, 2 oxadiazole N)
Polar Surface Area~75 Ų

These properties suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and limited aqueous solubility, typical of CNS-penetrant compounds .

Biological Activity and Mechanistic Insights

Pharmacological Hypotheses

While no direct in vivo data exists for this compound, structural analogs provide clues:

Neurological Applications

The oxadiazole motif is prevalent in adenosine A2A_{2A} receptor antagonists (e.g., KW-6356 for Parkinson’s disease) . The benzodioxin’s electron density could modulate blood-brain barrier penetration.

Comparative Analysis with Structural Analogs

CompoundKey FeaturesBiological Activity
N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide Lacks benzodioxin; simpler acetamideUnspecified enzyme inhibition
G33 Anthelmintic Benzodioxepin core + oxadiazole100% worm mortality at 50 ppm
KW-6356 Adenosine antagonist with triazoleMDS-UPDRS improvement in PD

This compound’s dual functionality may offer synergistic benefits absent in simpler analogs, such as enhanced target engagement and resistance to enzymatic degradation .

Future Directions

Priority Research Areas

  • Synthetic Optimization: Develop one-pot methodologies to improve yield (>60%) and purity (>95%).

  • Target Deconvolution: Use chemical proteomics to identify binding partners in helminthic or neuronal models.

  • Formulation Studies: Explore nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator